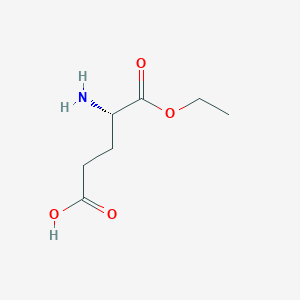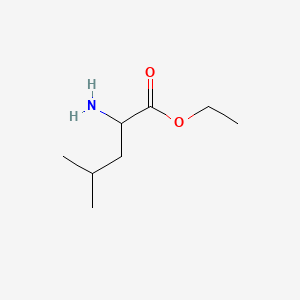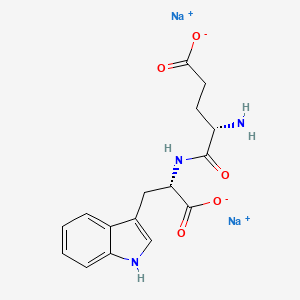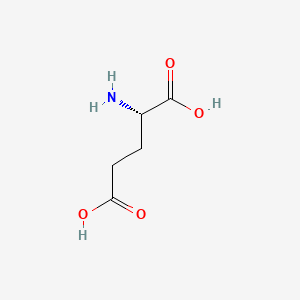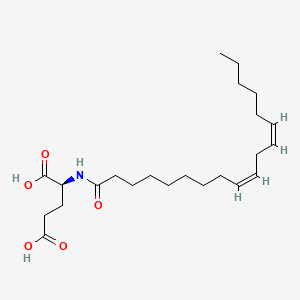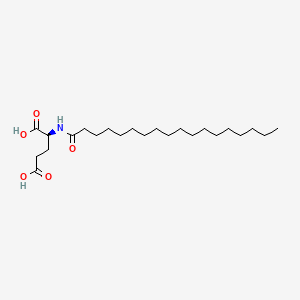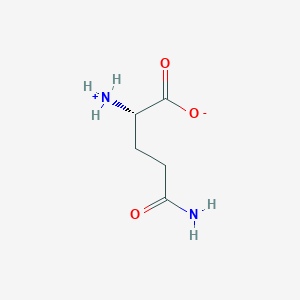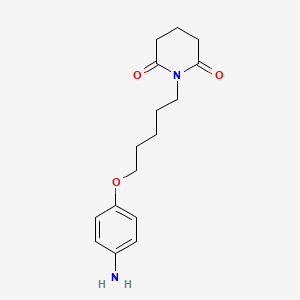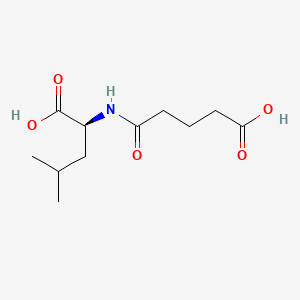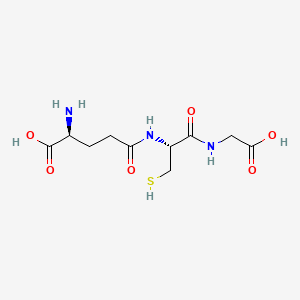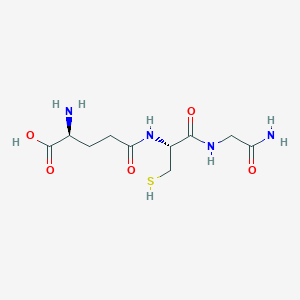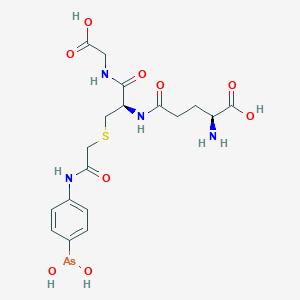
IM-12
Overview
Description
IM-12 is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with an inhibitory concentration (IC50) of 53 nanomolar. This compound is known to enhance Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mechanism of Action
Target of Action
The primary target of IM-12 is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound acts as a selective inhibitor of GSK-3β . By inhibiting GSK-3β, this compound leads to the accumulation of β-catenin, a protein that plays a crucial role in the regulation of gene expression . This inhibition enhances the Wnt signaling pathway, which is involved in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting GSK-3β and increasing the levels of β-catenin, this compound enhances the activity of this pathway . The Wnt signaling pathway is essential for various biological processes, including cell proliferation, differentiation, and migration .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and cell permeability .
Result of Action
The inhibition of GSK-3β by this compound leads to an increase in β-catenin levels, which in turn enhances the Wnt signaling pathway . This can result in increased cell differentiation, particularly in neural progenitor cells . Therefore, this compound could potentially be used in research related to neurogenesis and the treatment of neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
IM-12 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for various applications .
Chemical Reactions Analysis
Types of Reactions
IM-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
IM-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSK-3β and its effects on various signaling pathways.
Biology: Employed in cell biology research to investigate the role of GSK-3β in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3β
Comparison with Similar Compounds
IM-12 is unique among GSK-3β inhibitors due to its high potency and selectivity. Similar compounds include:
CHIR-99021: Another potent GSK-3β inhibitor with similar applications in research and medicine.
SB-216763: A selective GSK-3β inhibitor used in various biological studies.
BIO: A GSK-3β inhibitor known for its role in stem cell research
This compound stands out due to its specific chemical structure, which provides enhanced stability and efficacy in inhibiting GSK-3β .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAZFUFPPSFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649091 | |
| Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129669-05-1 | |
| Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1129669-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is IM-12?
A1: this compound, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.
Q2: What is the structure of this compound?
A2: this compound possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.
Q3: How does the presence of germanium affect the properties of this compound?
A3: The incorporation of germanium into the this compound framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of this compound [].
Q4: What happens to this compound during degermanation?
A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in this compound. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, this compound undergoes a transformation from the UTL to the OKO framework type [].
Q5: What is the role of double four-ring (D4R) units in this compound's structure and properties?
A5: D4R units are crucial structural elements in this compound. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining this compound's structure and its response to post-synthetic modifications.
Q6: Can this compound be synthesized without fluoride?
A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to this compound []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.
Q7: What is the significance of topotactic transformations in the context of this compound?
A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying this compound's properties. For instance, germanosilicate CIT-13, a precursor to this compound, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].
Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of this compound?
A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like this compound. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.
Q9: Has this compound been investigated for biomedical applications?
A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as this compound in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



